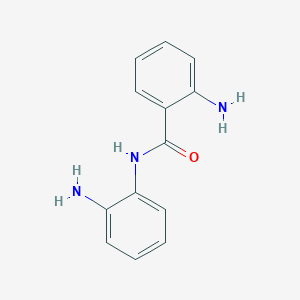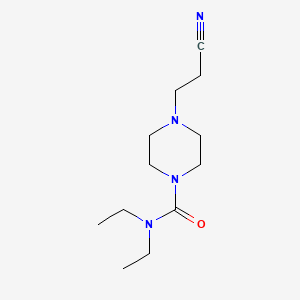
2-amino-N-(2-aminophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-aminophenyl)benzamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a histone deacetylase (HDAC) inhibitor, which makes it a promising candidate for cancer treatment . This compound has been studied for its antiproliferative and antifibrotic activities, particularly in the context of cancer and fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-aminophenyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-aminophenyl isocyanate. This reaction proceeds through a nucleophilic addition mechanism, followed by intramolecular cyclization to form the desired product . The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-aminophenyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinazolinones from oxidation, reduced benzamides from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
2-amino-N-(2-aminophenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-(2-aminophenyl)benzamide involves its ability to inhibit HDAC enzymes. By binding to the active site of HDACs, it prevents the deacetylation of histones, leading to an accumulation of acetylated histones . This results in changes in gene expression, which can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include HDAC1 and HDAC2, and the pathways involved are related to the regulation of gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chidamide: An approved HDAC inhibitor used in the treatment of peripheral T-cell lymphoma.
Entinostat: Another HDAC inhibitor currently undergoing clinical trials for various cancers.
Uniqueness
2-amino-N-(2-aminophenyl)benzamide is unique due to its dual inhibitory activity against both HDAC and Bcr-Abl, making it a promising candidate for combination therapy in cancer treatment . Its ability to modulate multiple pathways provides a broader therapeutic potential compared to other HDAC inhibitors .
Properties
CAS No. |
54255-86-6 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C13H13N3O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,14-15H2,(H,16,17) |
InChI Key |
IJSGPQVTSQQXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide](/img/structure/B11710618.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)

![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
